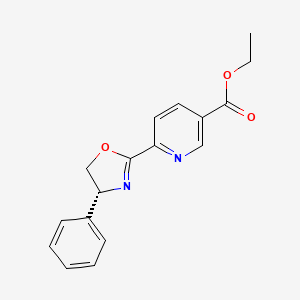

(R)-Ethyl 6-(4-phenyl-4,5-dihydrooxazol-2-yl)nicotinate

Description

(R)-Ethyl 6-(4-phenyl-4,5-dihydrooxazol-2-yl)nicotinate is a chiral nicotinate derivative featuring a 4,5-dihydrooxazole (oxazoline) ring substituted with a phenyl group at the 4-position. The compound’s stereochemistry, marked by the (R)-configuration at the oxazoline ring, distinguishes it from other stereoisomers and structurally analogous compounds. The compound is commercially available with 98% purity, as noted in product catalogs .

Properties

IUPAC Name |

ethyl 6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-21-17(20)13-8-9-14(18-10-13)16-19-15(11-22-16)12-6-4-3-5-7-12/h3-10,15H,2,11H2,1H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHLOFBGPCNWKY-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=NC(CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=N[C@@H](CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 6-(4-phenyl-4,5-dihydrooxazol-2-yl)nicotinate typically involves the condensation of ethyl nicotinate with ®-4-phenyl-4,5-dihydrooxazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 6-(4-phenyl-4,5-dihydrooxazol-2-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the nicotinate moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced forms of the compound, and various substituted nicotinate derivatives.

Scientific Research Applications

®-Ethyl 6-(4-phenyl-4,5-dihydrooxazol-2-yl)nicotinate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of fine chemicals and pharmaceuticals, where chiral purity is essential.

Mechanism of Action

The mechanism of action of ®-Ethyl 6-(4-phenyl-4,5-dihydrooxazol-2-yl)nicotinate involves its interaction with specific molecular targets and pathways. As a chiral ligand, it forms complexes with metal ions, which then participate in catalytic cycles to facilitate enantioselective reactions. The dihydrooxazole ring and phenyl group play crucial roles in stabilizing these complexes and enhancing their reactivity .

Comparison with Similar Compounds

Key Differences :

- Substitution Patterns : The target compound replaces the acetyl/oxo-alkenyl groups of monasnicotinates with a phenyl-dihydrooxazole moiety.

- Stereochemical Complexity : The (R)-configuration in the target compound contrasts with the unspecified stereochemistry of monasnicotinates B–D.

Table 1. Structural Comparison with Monasnicotinates B–D

Chiral Oxazoline Ligands and Derivatives

The target compound belongs to a broader class of chiral oxazoline ligands. Comparisons with other oxazolines from product catalogs (2024) reveal distinct structural and functional variations (Table 2):

Key Examples :

(R)-2-((6R,8R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole: Features a bicyclic quinoline-oxazoline hybrid, enhancing steric bulk for asymmetric induction .

1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene : A bis-oxazoline ligand with isopropyl groups, favoring coordination to transition metals .

Key Differences :

- Backbone Rigidity: The target compound’s pyridine core offers π-conjugation, unlike the benzene or quinoline backbones in other ligands.

- Steric Effects : Substituents like isopropyl (tert-butyl in other analogues) introduce greater steric hindrance compared to the phenyl group in the target compound .

Table 2. Comparison with Commercial Oxazoline Derivatives

Spectroscopic and Analytical Distinctions

The 2011 Molecules study highlights spectroscopic differences among nicotinate derivatives. For instance:

- NMR Profiles : The target compound’s ¹H/¹³C-NMR spectra would show distinct shifts for the phenyl-oxazoline group (e.g., aromatic protons at δ 7.2–8.5 ppm) compared to the acetyl/alkenyl signals (δ 1.5–2.5 ppm for acetyl groups) in monasnicotinates .

- HMBC Correlations: The oxazoline ring’s nitrogen and oxygen atoms create unique long-range couplings absent in non-heterocyclic analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.